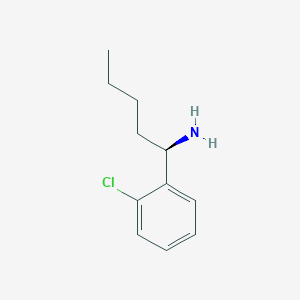
(R)-1-(2-Chlorophenyl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Chlorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a chlorophenyl group attached to a pentan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chlorophenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and a suitable chiral amine precursor.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-chlorobenzaldehyde and the chiral amine precursor.
Reduction: The intermediate is then subjected to reduction conditions, often using reducing agents like sodium borohydride or lithium aluminum hydride, to yield the desired ®-1-(2-Chlorophenyl)pentan-1-amine.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Chlorophenyl)pentan-1-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic resolution are commonly employed techniques to achieve high enantiomeric purity.
化学反応の分析
Types of Reactions
®-1-(2-Chlorophenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, leading to the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
®-1-(2-Chlorophenyl)pentan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of ®-1-(2-Chlorophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the pathway involved.
類似化合物との比較
Similar Compounds
(S)-1-(2-Chlorophenyl)pentan-1-amine: The enantiomer of the compound, differing in its spatial configuration.
1-(2-Chlorophenyl)pentan-1-amine: The racemic mixture containing both enantiomers.
1-(2-Bromophenyl)pentan-1-amine: A similar compound with a bromine atom instead of chlorine.
Uniqueness
®-1-(2-Chlorophenyl)pentan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This uniqueness makes it valuable in applications requiring high enantiomeric purity and selective interactions with molecular targets.
特性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC名 |
(1R)-1-(2-chlorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7,11H,2-3,8,13H2,1H3/t11-/m1/s1 |
InChIキー |
DOHUAWLWJSIXCX-LLVKDONJSA-N |
異性体SMILES |
CCCC[C@H](C1=CC=CC=C1Cl)N |
正規SMILES |
CCCCC(C1=CC=CC=C1Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















